molecular formula C21H10BrNO3 B14738835 2-(7-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione CAS No. 6344-57-6

2-(7-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione

Cat. No.: B14738835
CAS No.: 6344-57-6
M. Wt: 404.2 g/mol
InChI Key: ORBWWOWNWVBYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a bromine atom, a fluorenone moiety, and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the bromination of 9H-fluoren-2-yl followed by the introduction of the isoindole-1,3(2H)-dione moiety. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorenone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets and pathways. The bromine atom and the fluorenone moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-Bromo-9-oxo-9H-fluoren-2-yl)acetamide
  • 7-Bromo-9H-fluoren-2-yl derivatives

Uniqueness

Compared to similar compounds, 2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a bromine atom, a fluorenone moiety, and an isoindole dione structure. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

6344-57-6

Molecular Formula

C21H10BrNO3

Molecular Weight

404.2 g/mol

IUPAC Name

2-(7-bromo-9-oxofluoren-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H10BrNO3/c22-11-5-7-13-14-8-6-12(10-18(14)19(24)17(13)9-11)23-20(25)15-3-1-2-4-16(15)21(23)26/h1-10H

InChI Key

ORBWWOWNWVBYRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.